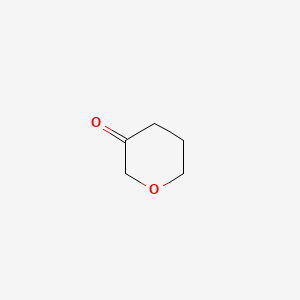

Dihydro-2H-pyran-3(4H)-one

Beschreibung

Contextualization within Heterocyclic Chemistry

Dihydro-2H-pyran-3(4H)-one, a saturated oxygen-containing heterocycle, is a significant member of the pyran class of compounds. ontosight.aimdpi.com Pyrans are a fundamental group of heterocyclic compounds that are widespread in nature and form the core of numerous biologically active molecules. mdpi.com The presence of both a ketone functional group and an ether linkage within a conformationally restricted cyclic system gives this compound its unique reactivity. a2bchem.comarkat-usa.org This dual functionality allows it to participate in a wide array of chemical transformations, making it a valuable substrate for constructing more complex molecular architectures. researchgate.net Saturated oxygen heterocycles like this are of particular interest in medicinal chemistry due to their prevalence in existing drugs and natural products. arkat-usa.org

Significance as a Building Block in Complex Molecule Synthesis

The utility of this compound as a versatile building block in organic synthesis is well-established. a2bchem.comchemimpex.com Its structure is a key intermediate for the synthesis of a diverse range of products, including pharmaceuticals, agrochemicals, and fragrances. ontosight.aichemimpex.com

Key applications as a synthetic building block include:

Synthesis of Fused Heterocyclic Systems: It serves as a starting material for creating pyran-annulated heterocyclic compounds, which are structures where a pyran ring is fused to another ring system. researchgate.net

Access to Spiroketals: It is utilized in stereoselective approaches to synthesize spiroketal systems, which are important structural motifs in many natural products. researchgate.net

Pharmaceutical Intermediates: The compound is a precursor in the synthesis of various pharmaceuticals. For instance, it has been used in the development of histamine (B1213489) H3 receptor antagonists, AMPA receptor modulators, and thrombin inhibitors. arkat-usa.org It is also a key reagent in making tetrahydropyran-2-yl chromans, which are inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE). chemicalbook.com

Natural Product Synthesis: It is a crucial starting material for synthesizing complex natural products, such as pseudomonic acid A. researchgate.net

Current Research Landscape and Future Directions

The current research involving this compound and related pyran structures is vibrant and expanding into several innovative areas.

Current Research Focus:

Novel Synthetic Methodologies: Researchers are continuously developing more efficient and stereoselective methods for synthesizing pyran derivatives. Recent advances include organocatalytic methods using N-heterocyclic carbenes (NHCs) for the production of 3,4-dihydropyran-2-ones through cycloaddition reactions. mdpi.com

Medicinal Chemistry: There is a strong emphasis on using pyran scaffolds to develop new therapeutic agents. The structural motif is explored for its potential in creating anti-inflammatory, antiallergic, and antiasthmatic drugs. mdpi.comrsc.org

Materials Science: The compound's potential as a building block extends to polymer chemistry, where it is used in creating biodegradable polymers, addressing the growing demand for environmentally friendly materials. chemimpex.com

Computational Studies: Theoretical studies are being employed to understand the thermal decomposition and reactivity of dihydropyran derivatives, providing deeper insights into their chemical behavior. mdpi.com

Future Directions:

Catalysis: The development of novel catalysts, including environmentally friendly and recyclable options like hollow mesoporous silica (B1680970) spheres, is a promising avenue for the synthesis of pyran derivatives. orientjchem.org

Biocatalysis: Exploring enzymatic transformations to produce chiral pyran derivatives with high enantiomeric purity is a key area for future research, offering sustainable and highly selective synthetic routes.

Drug Discovery: The pyran scaffold will likely continue to be a privileged structure in drug discovery, with ongoing efforts to synthesize and screen new derivatives for a wide range of biological activities, including anticancer and antimicrobial properties. ontosight.aimdpi.com

Advanced Materials: Further exploration of pyran-based polymers could lead to new materials with tailored properties for applications in fields like sensor and solar cell technologies. mdpi.comchemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| CAS Number | 23462-75-1 |

| Appearance | Clear liquid |

| Purity | ≥ 95% (NMR) |

Source: chemimpex.com

Table 2: Related Chemical Compounds Mentioned

| Compound Name | Use/Relation |

|---|---|

| α-ketoglutaric acid | Starting material for synthesis. arkat-usa.orgenamine.net |

| Pseudomonic acid A | Natural product synthesized using the title compound. researchgate.net |

| Histamine H3 receptor antagonists | Pharmaceutical class synthesized from the title compound. arkat-usa.org |

| AMPA receptor modulators | Pharmaceutical class synthesized from the title compound. arkat-usa.org |

| Thrombin inhibitors | Pharmaceutical class synthesized from the title compound. arkat-usa.org |

| Tetrahydropyran-2-yl chromans | BACE inhibitors synthesized from the title compound. chemicalbook.com |

| 3,4-Dihydropyran-2-ones | Related class of compounds synthesized via modern catalytic methods. mdpi.com |

| Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide | A sulfur-containing analog used as a building block. rsc.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

oxan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUUZIAJVSGYRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178015 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23462-75-1 | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023462751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-3(4H)-one, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-2H-pyran-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dihydro 2h Pyran 3 4h One

Classical and Established Synthetic Routes

Traditional methods for the synthesis of Dihydro-2H-pyran-3(4H)-one rely on foundational organic reactions, including condensations, cyclizations, and the functionalization of existing ring systems.

Condensation Reactions (e.g., Aldehydes with Beta-Keto Esters)

Condensation reactions represent a fundamental approach to forming heterocyclic rings. The Knoevenagel condensation, followed by a 6π-electrocyclization, is a known pathway for creating six-membered oxygen-containing heterocycles. nih.gov Another significant strategy is the hetero-Diels-Alder reaction, a type of [4+2] cycloaddition. In this approach, α,β-unsaturated carbonyl compounds act as heterodienes, reacting with electron-rich olefins like enol ethers to form the dihydropyran ring. organic-chemistry.org For instance, cycloadditions of functionalized propenenitriles with N-vinyl-2-oxazolidinone have been shown to yield dihydropyran structures. nih.gov While these condensation and cycloaddition principles are well-established for pyran synthesis, specific applications leading directly to this compound are part of the broader synthetic repertoire for this class of compounds.

Cyclization of 1,5-Dicarbonyl Compounds

The intramolecular cyclization of a 1,5-dicarbonyl compound is a direct and intuitive method for forming a six-membered ring. In an analogous synthesis for the isomeric 2,3-dihydro-4H-pyran-4-ones, 1,5-dicarbonyl compounds can undergo dehydrative cyclization to yield the target pyranone structure. acs.org This transformation highlights the utility of linear dicarbonyl precursors in constructing the pyran skeleton.

Synthesis from α-Ketoglutaric Acid

The synthesis proceeds as follows:

Esterification: α-Ketoglutaric acid is treated with trimethyl orthoformate and sulfuric acid in methanol (B129727) to protect the ketone as a dimethyl ketal and esterify the carboxylic acids, yielding the corresponding diester. arkat-usa.org

Reduction: The diester is then reduced to a diol using a strong reducing agent such as Lithium Aluminium Hydride (LiAlH4). arkat-usa.org

Cyclization: The pyran ring is formed through mesylation of the diol, which facilitates an intramolecular Williamson ether synthesis to yield 3,3-dimethoxytetrahydro-2H-pyran. arkat-usa.org

Hydrolysis: Finally, acidic hydrolysis of the dimethyl ketal removes the protecting group to afford the desired this compound. arkat-usa.org

Table 1: Four-Step Synthesis from α-Ketoglutaric Acid arkat-usa.org

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | α-Ketoglutaric acid | Trimethyl orthoformate, H2SO4, MeOH | Dimethyl 4,4-dimethoxypentane-1,5-dioate | 90% |

| 2 | Dimethyl 4,4-dimethoxypentane-1,5-dioate | LiAlH4 | 5,5-Dimethoxypentane-1,4-diol | 74% |

| 3 | 5,5-Dimethoxypentane-1,4-diol | n-BuLi, MsCl | 3,3-Dimethoxytetrahydro-2H-pyran | 47% |

Functionalization of Dihydropyran Derivatives

Many historical approaches to synthesizing this compound have involved the functionalization of a pre-existing dihydropyran ring. arkat-usa.org An alternative established route begins with 3-hydroxytetrahydropyran. chemicalbook.com This precursor can be oxidized to the target ketone. One effective method employs 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium dichloroisocyanurate, achieving a high yield of 83%. chemicalbook.com

A significant challenge in the functionalization of the double bond in dihydropyran is controlling the regioselectivity. arkat-usa.org The formation of the desired 3-keto product can be complicated by the competing formation of the 4-keto isomer. This lack of precise control often leads to moderate regioselectivity, resulting in lower yields and creating difficulties in the purification of the final product. arkat-usa.org

Novel and Emerging Synthetic Strategies

Modern organic synthesis has introduced new catalysts and reaction pathways for constructing dihydropyran systems with improved efficiency and selectivity.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the synthesis of dihydropyranones through annulation reactions. mdpi.com These methods involve formal [4+2] or [3+3] cycloadditions. For example, NHC-catalyzed reactions of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can produce functionalized dihydropyranones in high yields and enantioselectivities. mdpi.com

Another novel approach involves a diastereoselective synthesis of functionalized 3,4-dihydro-2H-pyrans from 4-oxoalkane-1,1,2,2-tetracarbonitriles. nih.govd-nb.info This reaction, conducted with aldehydes in an acidic medium, proceeds through an unusual, regiospecific quasi-hydrolysis of a cyano group to form a carboxamide. nih.govd-nb.info The process is highly diastereoselective, yielding only one diastereomer. d-nb.info

Olefin metathesis, a cornerstone of modern organic chemistry, also provides a pathway to dihydropyrans. A sequence involving olefin metathesis followed by double bond migration, catalyzed by Grubbs' catalysts activated with a hydride source, can convert allyl ethers into cyclic enol ethers, which are precursors to the dihydropyran core. organic-chemistry.org

Table 2: Examples of Novel Synthetic Strategies for Dihydropyran Rings

| Strategy | Catalyst/Key Reagent | Precursors | Key Feature |

|---|---|---|---|

| NHC Organocatalysis | N-Heterocyclic Carbene (NHC) | α,β-Unsaturated aldehydes, 1,3-dicarbonyls | Asymmetric [4+2] annulation mdpi.com |

| Domino Reaction | Hydrochloric Acid | 4-Oxoalkane-1,1,2,2-tetracarbonitriles, Aldehydes | Diastereoselective formation of pyran-4-carboxamides via cyano quasi-hydrolysis nih.govd-nb.info |

Catalytic Approaches

Catalysis offers powerful tools for the synthesis of heterocyclic compounds, often providing milder reaction conditions and improved selectivity. Both heterogeneous and homogeneous catalysis, including palladium-catalyzed reactions, have been explored for the synthesis of the tetrahydropyran (B127337) framework, with principles that can be extended to the synthesis of this compound.

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling, aligning with the principles of sustainable chemistry. Acidic catalysts supported on materials like silica (B1680970) have been effectively used for the tetrahydropyranylation of alcohols and phenols. nih.gov For the synthesis of this compound, solid acid catalysts could potentially be employed in cyclization reactions of appropriate acyclic precursors. For example, the hydrogenation of furfural-derived 3,4-dihydropyran over a Ni/SiO2 catalyst to produce tetrahydropyran demonstrates the utility of heterogeneous catalysts in modifying the pyran ring system. rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis is a versatile tool in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. In the context of tetrahydropyran synthesis, palladium-catalyzed reactions have been used to construct the ring system with high stereocontrol. acs.orgnih.govacs.org For instance, palladium-catalyzed intramolecular oxypalladation of ζ-hydroxy allylic alcohols provides a stereospecific route to 2,6-disubstituted tetrahydropyrans. acs.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, the existing methodologies for related structures suggest the feasibility of designing such a route, potentially through the cyclization of a suitably functionalized unsaturated alcohol or ether.

Stereoselective and Enantioselective Synthesis

The synthesis of chiral this compound and its derivatives is of significant interest, as the stereochemistry of such building blocks can be crucial for the biological activity of the final products.

Stereoselective approaches often aim to control the relative configuration of stereocenters. For instance, Brønsted acid-mediated hydroxyalkoxylation of silylated alkenols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity. uva.es Similarly, acid-mediated cyclizations of vinylsilyl alcohols are highly stereoselective. nih.gov These methods, while not directly yielding the 3-keto functionality, establish a foundation for the stereocontrolled synthesis of the tetrahydropyran ring.

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. A notable challenge lies in the direct enantioselective functionalization of ketones like this compound. acs.org However, asymmetric synthesis of related tetrahydropyran structures has been achieved. For example, an asymmetric "clip-cycle" approach using chiral phosphoric acids as catalysts has been developed for the synthesis of spirocyclic tetrahydropyrans with high enantioselectivity. whiterose.ac.uk Furthermore, the asymmetric allylation of a precursor ketone catalyzed by (S)-3,3′-Cl2-BINOL has been successfully employed in the large-scale synthesis of a chiral tetrahydropyran derivative bearing a tertiary alcohol at the 3-position. acs.org

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of environmentally friendly solvents and catalysts.

Environmentally Friendly Solvents

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents are often replaced with greener alternatives such as water, supercritical fluids, or biomass-derived solvents. sigmaaldrich.comnih.gov For reactions involving the tetrahydropyran moiety, such as tetrahydropyranylation, the use of acidic natural deep eutectic solvents (NADESs) has been reported as an effective and sustainable approach. researchgate.net Furthermore, tetrahydropyran (THP) itself is being explored as a biomass-derived, economically competitive, and green solvent. rsc.org The synthesis of this compound could benefit from the adoption of such green solvents to minimize the environmental footprint of the process. For example, cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent that is more stable than THF and resists peroxide formation, making it a safer and greener alternative for many reactions. sigmaaldrich.com

Below is an interactive data table summarizing the synthetic approaches discussed:

| Synthetic Methodology | Sub-category | Key Features |

| One-Pot Reaction Sequences | Multi-component/Tandem | Aims for efficiency by combining multiple steps. |

| Catalytic Approaches | Heterogeneous Catalysis | Employs recyclable solid catalysts like Ni/SiO2. rsc.org |

| Palladium-Catalyzed Reactions | Offers high stereocontrol in ring formation. acs.org | |

| Stereoselective and Enantioselective Synthesis | Stereoselective Synthesis | Controls relative stereochemistry, e.g., via acid-mediated cyclizations. uva.esnih.gov |

| Enantioselective Synthesis | Produces single enantiomers, e.g., using chiral catalysts. acs.orgwhiterose.ac.uk | |

| Green Chemistry Approaches | Environmentally Friendly Solvents | Utilizes solvents like water, NADESs, or CPME. sigmaaldrich.comresearchgate.net |

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its derivatives is contingent upon the meticulous optimization of reaction conditions. Key factors such as the choice of catalysts, reagents, solvents, temperature, and pressure play a critical role in determining the reaction's yield and selectivity.

Influence of Catalysts and Reagents

The selection of appropriate catalysts and reagents is paramount in directing the chemical transformation towards the desired pyranone structure. Various catalytic systems have been explored to enhance reaction efficiency and yield.

In organocatalyzed approaches for synthesizing dihydropyranone skeletons, N-heterocyclic carbenes (NHCs) have been effectively utilized. The optimization of these reactions often involves screening different bases. For instance, in one study, potassium acetate (B1210297) (KOAc) was identified as the most effective base, achieving a 93% yield. arkat-usa.org Other bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine (B128534) (NEt₃), 4-Dimethylaminopyridine (DMAP), cesium carbonate (Cs₂CO₃), and 1,4-Diazabicyclo[2.2.2]octane (DABCO) were tested, with DABCO showing a modest improvement in yield to 58% under specific oxidative conditions. arkat-usa.org The structure of the NHC catalyst itself is also a critical variable; substituting the aromatic ring of the catalyst with bromine was found to significantly improve the yield compared to other tested catalyst variants. arkat-usa.org

Another synthetic route involves the oxidation of 3-hydroxytetrahydropyran. This method employs a reagent system consisting of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst, sodium acetate as a base, and sodium dichloroisocyanurate as the oxidizing agent to produce this compound in an 83% yield. youtube.com In syntheses of related pyran structures, organocatalysts like L-proline, in conjunction with a co-catalyst such as trifluoroacetic acid (TFA), have proven effective. chemicalbook.comresearchgate.net The absence of the co-catalyst in this system resulted in the formation of a complex mixture rather than the desired product. chemicalbook.comresearchgate.net

The following table summarizes the influence of different catalyst and base combinations on the yield of dihydropyranone synthesis in selected studies. arkat-usa.org

| Catalyst System | Base | Yield (%) |

|---|---|---|

| NHC Catalyst B | KOAc | 93 |

| NHC Catalyst A / Quinone | DBU | 51 |

| NHC Catalyst A / Quinone | DABCO | 58 |

| Ag-NHC Complex / PPh₃ | - | Not specified |

Solvent Effects on Reaction Outcomes

The choice of solvent can significantly impact reaction rates, equilibria, and product yields. In the synthesis of this compound and related structures, several solvents have been evaluated to determine the optimal medium.

Dichloromethane (CH₂Cl₂) is a commonly used solvent, particularly in the TEMPO-catalyzed oxidation of 3-hydroxytetrahydropyran. youtube.com It is also employed in syntheses using NHC catalysts with cesium carbonate as the base. arkat-usa.org In other NHC-catalyzed reactions, tetrahydrofuran (B95107) (THF) and toluene (B28343) have been used. arkat-usa.org However, in some instances, changing the solvent did not lead to improved results. arkat-usa.org

A systematic evaluation of solvents for a novel [4+2] annulation reaction identified tert-butyl methyl ether (MTBE) as providing the best yields compared to other tested solvents. arkat-usa.org For reactions involving L-proline as an organocatalyst, acetonitrile (B52724) has been used effectively. chemicalbook.comresearchgate.net Acetonitrile has also been highlighted as a "greener" solvent alternative that can provide a good balance between chemical conversion and selectivity in related heterocyclic syntheses. researchgate.net

Temperature and Pressure Optimization

Temperature and pressure are fundamental physical parameters that must be controlled to achieve optimal reaction outcomes. The synthesis of this compound is typically conducted under specific thermal conditions to ensure the reaction proceeds efficiently and safely.

For the oxidation of 3-hydroxytetrahydropyran using TEMPO, the reaction is maintained at 25 °C. youtube.com In contrast, some multicomponent reactions for synthesizing related pyranopyrimidine structures are carried out at higher temperatures, such as 85 °C under reflux conditions in acetonitrile. chemicalbook.comresearchgate.net

Pressure is primarily a critical factor during the purification stage. Reduced pressure is employed during distillation to lower the boiling point of the compound, allowing for purification at lower temperatures and preventing thermal degradation. youtube.comsigmaaldrich.com This is particularly important for ensuring the stability of the final product.

Isolation and Purification Techniques

Following the chemical synthesis, a robust isolation and purification strategy is essential to obtain this compound with high purity. The techniques employed are chosen based on the physical properties of the target compound and the nature of the impurities present.

Distillation and Fractional Distillation

Distillation is a primary and effective method for the purification of this compound, especially for large-scale preparations. sigmaaldrich.com This technique separates compounds based on differences in their boiling points.

In one documented procedure, after the reaction mixture is filtered and concentrated, the crude product is purified by distillation under reduced pressure. A fraction is collected when the oil bath reaches 120 °C and the temperature at the top of the distillation column is 90 °C, yielding the final product with 99% purity. youtube.com Another multi-step synthesis, starting from α-ketoglutaric acid, utilizes distillation as the sole method for purification at each of the four steps. sigmaaldrich.com The final this compound is obtained by vacuum distillation, with a boiling point of 39–40 °C at a pressure of 3 mmHg. sigmaaldrich.com

The following table details the reported distillation parameters for this compound.

| Boiling Point (°C) | Pressure | Reference |

|---|---|---|

| 90 (distillate) | Not specified (120 °C oil bath) | youtube.com |

| 39-40 | 3 mmHg | sigmaaldrich.com |

Chromatographic Methods (e.g., Neutral Alumina (B75360) Column)

While distillation is a common purification method, column chromatography offers an alternative for high-resolution separation. hawach.com This technique separates components of a mixture based on their differential adsorption to a stationary phase as a mobile phase flows through it.

For a compound like this compound, which contains a ketone functional group, neutral alumina (aluminum oxide, Al₂O₃) is a particularly suitable stationary phase. sigmaaldrich.comhawach.com Neutral alumina is effective for the separation of ketones, esters, lactones, and other neutral compounds. sigmaaldrich.comhawach.com Its use is advantageous when dealing with acid-sensitive compounds that might degrade on the more commonly used acidic silica gel. teledynelabs.com The neutral pH of this adsorbent minimizes the risk of unwanted side reactions such as polymerization or condensation during the purification process. sigmaaldrich.comteledynelabs.com

Chemical Reactivity and Transformation of Dihydro 2h Pyran 3 4h One

Reactivity of the Ketone Moiety

The ketone functional group at the C3 position is a primary site for chemical transformations. Its reactivity is characteristic of acyclic ketones, involving interactions with both nucleophiles and electrophiles, and enabling the formation of various derivatives.

Nucleophilic Additions

The polarized nature of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. youtube.com This fundamental reactivity is central to many synthetic applications of Dihydro-2H-pyran-3(4H)-one.

One significant application is in aldol-type reactions. For instance, direct and regioselective Titanium-crossed aldol (B89426) addition between this compound and methyl pyruvate (B1213749) has been utilized as a key step in the synthesis of 3-Methyl-2H-furo[2,3-c]pyran-2-ones, which are known as seed germination stimulants. researchgate.net Another common nucleophilic addition involves the reaction with cyanide ions to form a cyanohydrin. This intermediate can be further reduced to afford functionalized aminomethyl tetrahydro-pyranol derivatives. researchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Enolate | Methyl pyruvate (with TiCl4) | Aldol Adduct | researchgate.net |

| Cyanide | Hydrogen Cyanide (HCN) or Trimethylsilyl cyanide (TMSCN) | Cyanohydrin | researchgate.net |

| Grignard Reagent | Methylmagnesium bromide (CH3MgBr) | Tertiary Alcohol | youtube.com |

Electrophilic Additions

While the carbonyl carbon itself is electrophilic, the adjacent α-carbons (at the C2 and C4 positions) can be rendered nucleophilic through the formation of an enol or enolate intermediate under basic or acidic conditions. This nucleophilic enolate can then react with a variety of electrophiles, leading to substitution at the α-position.

The regioselectivity of enolate formation and subsequent reaction with electrophiles can be controlled by the reaction conditions. The formation of silyl (B83357) enol ethers or lithium enolates from this compound provides stable and reactive intermediates for controlled reactions with electrophiles such as alkyl halides or carbonyl compounds. researchgate.net This strategy allows for the regioselective formation of carbon-carbon bonds at the positions flanking the ketone.

Derivatization Reactions

The ketone functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a variety of imine-type products. These reactions are crucial for creating new heterocyclic systems and for introducing nitrogen-containing functionalities.

For example, reaction with primary amines can yield enamines, which are versatile synthetic intermediates in their own right. researchgate.net Furthermore, reaction with hydrazine (B178648) or its derivatives can produce hydrazones, while reaction with hydroxylamine (B1172632) leads to the formation of oximes. A notable derivatization is the synthesis of spiro hydantoins from the parent ketone, demonstrating its utility in constructing more complex spirocyclic frameworks. researchgate.net

Table 2: Common Derivatization Reactions of the Ketone Moiety

| Reagent | Product Class | Resulting Functional Group |

|---|---|---|

| Primary Amine (R-NH2) | Imine/Enamine | C=N-R |

| Hydrazine (H2N-NH2) | Hydrazone | C=N-NH2 |

| Hydroxylamine (H2N-OH) | Oxime | C=N-OH |

Reactions Involving the Cyclic Ether System

The tetrahydropyran (B127337) ring, while generally stable, can participate in reactions that lead to the cleavage or rearrangement of the cyclic ether system. These transformations are typically promoted by specific reagents or conditions that activate the ether oxygen or adjacent carbons.

Ring-Opening Reactions

The ether linkage of the tetrahydropyran ring can be cleaved under certain nucleophilic or acidic conditions. Ring-opening of dihydropyran systems with nucleophiles can occur, providing a pathway to functionalized acyclic compounds. rsc.org While the saturated tetrahydropyran ring in this compound is less reactive than unsaturated dihydropyrans, strong acids or Lewis acids can protonate or coordinate to the ether oxygen, making the adjacent carbons (C2 and C6) more susceptible to nucleophilic attack. This can lead to cleavage of the C-O bond and the formation of a linear chain product bearing hydroxyl and other functional groups.

Ring Contraction Mechanisms

Under specific conditions, pyranone structures can undergo ring contraction to form five-membered furanone derivatives. For instance, the related compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one has been shown to yield 4-hydroxy-5-hydroxymethyl-2-methyl-3(2H)-furanone and 2,5-dimethyl-4-hydroxy-3(2H)-furanone upon rearrangement. acs.org Such transformations typically involve a series of steps including enolization, bond cleavage, and intramolecular rearrangement, leading to a thermodynamically stable five-membered ring system. This type of reaction highlights the latent reactivity within the pyranone scaffold, allowing for its conversion into different heterocyclic systems. acs.org

Rearrangement Pathways

The chemical literature reveals that this compound and its derivatives can undergo several types of rearrangement reactions, often driven by the presence of specific functional groups and reaction conditions. One of the most significant rearrangement pathways for α-halo ketone derivatives is the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often with a contraction of the ring system in cyclic substrates. wikipedia.orgpurechemistry.org

The generally accepted mechanism for the Favorskii rearrangement proceeds through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The process begins with the abstraction of an acidic α'-proton by a base to form an enolate. This is followed by an intramolecular nucleophilic attack, displacing the halide and forming a bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained three-membered ring. adichemistry.com This ring-opening is regioselective, typically occurring to form the more stable carbanion intermediate, which is then protonated to give the final product. adichemistry.comddugu.ac.in For cyclic α-halo ketones like a halogenated this compound, this pathway would result in a five-membered ring product (a substituted tetrahydrofuran (B95107) carboxylic acid or ester). wikipedia.orgadichemistry.com

Another potential pathway, known as the semi-benzylic acid rearrangement mechanism, can occur when enolate formation is not possible (i.e., no α'-hydrogens are available). ddugu.ac.in In this case, the base directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted collapse of the intermediate and migration of the adjacent carbon, displacing the halide. wikipedia.org

Beyond the Favorskii rearrangement, acid-catalyzed rearrangements are also possible. For instance, the treatment of related dihydropyran systems with N-alkyl-O-(arylsulfonyl)hydroxylamines in the presence of acid can lead to addition to the double bond followed by a cationic rearrangement, resulting in ring expansion or hydride migration products. rsc.org

Table 1: Key Aspects of Favorskii Rearrangement

| Aspect | Description | Reference |

|---|---|---|

| Substrate | α-halo ketones with at least one acidic α'-hydrogen. | adichemistry.com |

| Reagent | Base (e.g., hydroxide, alkoxide, or amine). | wikipedia.org |

| Key Intermediate | Cyclopropanone. | wikipedia.orgadichemistry.com |

| Product (from cyclic ketones) | Ring-contracted carboxylic acid, ester, or amide. | wikipedia.orgadichemistry.com |

| Alternative Mechanism | Semi-benzylic (or quasi-Favorskii) rearrangement when no α'-hydrogens are present. | wikipedia.org |

Enamine Chemistry and Derivatives

Enamines are highly versatile intermediates in organic synthesis, serving as powerful nucleophiles. masterorganicchemistry.com They are typically formed from the reaction of a ketone or aldehyde with a secondary amine. masterorganicchemistry.comyoutube.com The chemistry of enamines derived from this compound is of particular interest for constructing more complex heterocyclic systems. researchgate.net

The formation of an enamine from this compound involves the acid-catalyzed reaction with a secondary amine (e.g., pyrrolidine, morpholine, or diethylamine). masterorganicchemistry.com The mechanism is a well-established sequence of protonation, addition, and dehydration steps. masterorganicchemistry.com

The reaction begins with the protonation of the carbonyl oxygen of this compound, which activates the carbonyl carbon towards nucleophilic attack. The secondary amine then attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate. Following proton transfer from the nitrogen to the oxygen, a carbinolamine is formed. The hydroxyl group of the carbinolamine is then protonated, converting it into a good leaving group (water). masterorganicchemistry.com Subsequent elimination of a water molecule leads to the formation of a resonance-stabilized iminium ion. In the final step, a base (which can be another molecule of the amine) removes a proton from the α-carbon, leading to the formation of the neutral enamine product and regeneration of the acid catalyst. masterorganicchemistry.comyoutube.com The resulting enamine has a double bond between the original carbonyl carbon and the α-carbon.

The nitrogen atom of the enamine is a powerful π-donor, which significantly increases the electron density of the double bond and makes the α-carbon nucleophilic. masterorganicchemistry.com This enhanced nucleophilicity allows enamines derived from this compound to react with a variety of electrophiles. researchgate.netrsc.org

Enamines readily undergo alkylation at the α-carbon when treated with electrophilic alkylating agents, such as alkyl halides (e.g., methyl iodide). masterorganicchemistry.com The reaction proceeds via an SN2 mechanism where the nucleophilic α-carbon of the enamine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-carbon bond. masterorganicchemistry.com This results in an iminium salt intermediate. This intermediate is typically not isolated but is hydrolyzed in a subsequent step by treatment with aqueous acid to regenerate the carbonyl group, yielding an α-alkylated this compound. masterorganicchemistry.comrsc.org

Similar to alkylation, enamines can be acylated at the α-carbon using acylating agents like acid chlorides or anhydrides. rsc.org The nucleophilic enamine attacks the electrophilic carbonyl carbon of the acylating agent. This reaction also proceeds through an iminium ion intermediate, which upon aqueous workup, hydrolyzes to afford a β-dicarbonyl compound—in this case, a 2-acyl-dihydro-2H-pyran-3(4H)-one. The resulting β-keto ketone is a versatile synthetic intermediate.

The reactivity of these enamines extends to addition-substitution reactions. rsc.org This class of reactions can include conjugate additions (Michael additions) to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com The nucleophilic α-carbon of the enamine adds to the β-carbon of the Michael acceptor. The resulting intermediate can then be hydrolyzed to give a 1,5-dicarbonyl compound. masterorganicchemistry.com The study of analogous enamines derived from 5,6-dihydro-2H-thiapyran-3(4H)-one 1,1-dioxide shows their participation in addition-substitution behaviors, highlighting the general reactivity pattern for such vinylogous systems. rsc.org

Table 2: Reactivity of Enamines Derived from this compound

| Reaction Type | Electrophile | Initial Product | Final Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Iminium Halide Salt | α-Alkyl Ketone | masterorganicchemistry.comrsc.org |

| Acylation | Acyl Halide (RCO-X) | Iminium Halide Salt | β-Dicarbonyl Compound | rsc.org |

| Michael Addition | α,β-Unsaturated Carbonyl | Iminium Enolate | 1,5-Dicarbonyl Compound | masterorganicchemistry.com |

Role in Complex Chemical Cascades

Cascade Reactions in Natural Product Synthesis

One prominent example of the utility of this compound is in the organocatalyzed, three-component cascade reaction for the stereoselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives. These complex scaffolds are central to a range of alkaloids and other bioactive molecules.

In a notable study, researchers developed a highly efficient domino Knoevenagel/Michael/cyclization sequence. This reaction brings together an isatin (B1672199) derivative, malononitrile, and a 1,3-dicarbonyl compound, for which this compound can serve as a prime example. The reaction is typically promoted by a chiral organocatalyst, such as a cinchonidine-derived thiourea, which ensures the formation of the desired product with high enantioselectivity.

The proposed mechanism commences with the Knoevenagel condensation of the isatin with malononitrile, catalyzed by the organocatalyst, to form a reactive Knoevenagel adduct. Subsequently, the enolate of this compound undergoes a stereoselective Michael addition to this adduct. The resulting intermediate then undergoes an intramolecular cyclization and tautomerization to furnish the final spiro[4H-pyran-3,3′-oxindole] product. This cascade process efficiently constructs a complex spirocyclic system with multiple stereocenters in a single synthetic operation.

The strategic selection of the organocatalyst is crucial for controlling the stereochemical outcome of the reaction. For instance, cinchona alkaloid-based catalysts have demonstrated remarkable success in inducing high levels of enantioselectivity in these transformations. The ability to generate these intricate molecular frameworks from relatively simple starting materials highlights the power of cascade reactions and the synthetic utility of this compound.

The following interactive table summarizes the key aspects of a representative cascade reaction involving a this compound surrogate for the synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Reaction Type | Product | Key Features |

| Isatin | Malononitrile | 1,3-Dicarbonyl Compound (e.g., this compound) | Cinchonidine-derived thiourea | Domino Knoevenagel/Michael/Cyclization | Spiro[4H-pyran-3,3′-oxindole] | High stereoselectivity, formation of multiple bonds and stereocenters in one pot. |

This synthetic strategy provides a powerful and atom-economical route to access a diverse range of spirooxindole alkaloids and their analogues, which are of significant interest in medicinal chemistry and drug discovery due to their wide spectrum of biological activities. The successful implementation of this compound in such sophisticated cascade reactions underscores its importance as a key building block in the total synthesis of complex natural products.

Spectroscopic and Computational Studies of Dihydro 2h Pyran 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (1H NMR) spectroscopy provides information about the different types of protons and their immediate electronic environment in a molecule. In Dihydro-2H-pyran-3(4H)-one, the protons on the carbon atoms adjacent to the oxygen atom and the carbonyl group are expected to show distinct chemical shifts.

For the parent compound, this compound, the protons are located at positions 2, 4, 5, and 6. The protons at C2 and C6, being adjacent to the ring oxygen, are expected to be deshielded and appear at a lower field (higher ppm value) compared to the protons at C4 and C5. Furthermore, the protons at C2 and C4 are adjacent to the carbonyl group, which will also influence their chemical shifts.

A study of various derivatives of 3,4-dihydro-2H-pyran provides insight into the expected chemical shifts. For instance, in 3,4-dihydro-2H-pyran, the proton at C2 appears at approximately 6.34 ppm, while the protons at C6 are observed around 3.96 ppm. chemicalbook.com The protons at C3 and C4, which are part of the methylene (B1212753) groups, resonate at higher fields.

| Proton Assignment | Chemical Shift (ppm) |

| H-2 | ~4.0 - 4.2 |

| H-4 | ~2.5 - 2.7 |

| H-5 | ~1.8 - 2.0 |

| H-6 | ~3.6 - 3.8 |

Note: The above data is an estimation based on typical values for similar structures and may not represent exact experimental values for this compound.

Carbon-13 NMR (13C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal.

In this compound, five distinct carbon signals are expected. The carbonyl carbon (C3) will be the most deshielded and appear at the lowest field (highest ppm value), typically in the range of 205-220 ppm for ketones. bhu.ac.in The carbons adjacent to the oxygen atom (C2 and C6) will also be deshielded compared to the other methylene carbons (C4 and C5).

For the related compound tetrahydropyran (B127337), the carbon atoms adjacent to the oxygen (C2 and C6) appear at approximately 68 ppm, while the other carbons (C3, C4, C5) resonate at around 26-27 ppm. chemicalbook.com In this compound, the presence of the carbonyl group at C3 will significantly shift the resonances of the adjacent carbons (C2 and C4).

| Carbon Assignment | Chemical Shift (ppm) |

| C-2 | ~65 - 70 |

| C-3 (C=O) | ~205 - 210 |

| C-4 | ~35 - 40 |

| C-5 | ~20 - 25 |

| C-6 | ~60 - 65 |

Note: The above data is an estimation based on typical values for similar structures and may not represent exact experimental values for this compound.

NMR spectroscopy is a valuable tool for studying the conformational dynamics of cyclic molecules like this compound. The pyran ring can exist in various conformations, with the chair conformation being the most stable for tetrahydropyran. The presence of the carbonyl group at the 3-position in this compound will influence the ring's conformational preference.

By analyzing the coupling constants (J-values) between adjacent protons in the 1H NMR spectrum, information about the dihedral angles and, consequently, the ring's conformation can be obtained. Low-temperature NMR studies can be employed to "freeze out" the conformational interconversion, allowing for the observation of individual conformers. For tetrahydropyran, low-temperature NMR studies have been used to investigate the ring inversion process. modgraph.co.ukacs.org Similar studies on this compound and its derivatives can provide insights into the steric and electronic effects of substituents on the conformational equilibrium.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M+) and various fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

For this compound (molecular weight: 100.12 g/mol ), the molecular ion peak would be expected at an m/z of 100. nist.gov Common fragmentation pathways for cyclic ethers and ketones can be anticipated. Cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation for ketones. chemguide.co.uk For this compound, this could lead to the loss of CO (28 Da) or C2H4O (44 Da). Ring-opening and subsequent fragmentation are also likely to occur. The fragmentation of the related compound 3,4-dihydro-2H-pyran has been studied, providing insights into the fragmentation mechanisms of the pyran ring. aip.orgnih.gov

| Fragment Ion (m/z) | Possible Structure/Loss |

| 100 | Molecular Ion [M]+ |

| 72 | [M - CO]+ |

| 71 | [M - CHO]+ |

| 56 | [M - C2H4O]+ |

| 43 | [CH3CO]+ |

Note: The above table represents potential fragmentation patterns and is not based on specific experimental data for this compound.

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique that is well-suited for the analysis of less polar and thermally labile compounds. nih.gov It typically produces a protonated molecule [M+H]+ as the base peak with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of the compound.

For this compound, APCI-MS would be expected to show a prominent ion at m/z 101, corresponding to the protonated molecule [C5H8O2+H]+. The use of APCI can be advantageous when EI-MS results in extensive fragmentation and a weak or absent molecular ion peak. nih.gov This technique is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

| Ion (m/z) | Identity |

| 101 | [M+H]+ (Protonated Molecule) |

Note: The above table is based on the expected ionization behavior of the compound in APCI-MS.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is an essential tool for the structural elucidation of this compound, providing the exact mass of the molecular ion and its fragments, which allows for the determination of its elemental composition. The molecular formula of this compound is C₅H₈O₂.

The theoretical exact mass of the molecular ion [M]⁺• can be calculated with high precision. This value is fundamental for confirming the identity of the compound in complex mixtures.

Table 1: Theoretical Exact Mass of this compound

| Species | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺• | C₅H₈O₂ | 100.0470 |

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, the primary fragmentation pathways are expected to involve alpha-cleavage adjacent to the carbonyl group and cleavage of the ether linkage. These processes lead to the formation of characteristic fragment ions.

Table 2: Expected HR-MS Fragmentation Pattern for this compound

| m/z (Da) | Possible Fragment Structure | Description |

|---|---|---|

| 100.0470 | [C₅H₈O₂]⁺• | Molecular Ion |

| 72.0211 | [C₃H₄O₂]⁺• | Loss of ethylene (B1197577) (C₂H₄) via retro-Diels-Alder type cleavage |

| 71.0497 | [C₄H₇O]⁺ | Loss of formyl radical (•CHO) via alpha-cleavage |

| 57.0340 | [C₃H₅O]⁺ | Alpha-cleavage resulting in an acylium ion [CH₂CH₂CO]⁺ |

Isotopic Labeling for Mechanism Elucidation

Isotopic labeling is a powerful technique used to trace the pathways of atoms and bonds during a chemical reaction, thereby elucidating the reaction mechanism. While specific published studies on this compound using this technique are not detailed, the principles can be readily applied to understand its reactivity. By replacing an atom with its heavier, stable isotope (e.g., ¹²C with ¹³C, ¹H with ²H (D), or ¹⁶O with ¹⁸O), the fate of the labeled position can be monitored using mass spectrometry or NMR spectroscopy.

For example, studying the mechanism of enolate formation and subsequent reactions of this compound could be achieved by performing the reaction in a deuterated solvent like D₂O with a suitable base. The location and extent of deuterium (B1214612) incorporation into the product would reveal the specific protons that are abstracted and the reversibility of the process.

Similarly, to investigate the mechanism of an oxidation or rearrangement reaction involving the carbonyl group, an ¹⁸O-labeled this compound could be synthesized. Following the reaction, the position of the ¹⁸O label in the product would be determined by HR-MS, confirming whether the original carbonyl oxygen is retained, transferred, or exchanged. globalchemmall.com This approach has been successfully used to differentiate between proposed mechanistic pathways in the reactions of other ketones. chemicalbook.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural features: a saturated cyclic ketone and an ether linkage.

The most prominent feature in the spectrum is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). For a six-membered saturated cyclic ketone, this band is typically observed in the range of 1725-1705 cm⁻¹. The spectrum also displays characteristic bands for C-H and C-O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~2950-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂ |

| ~1715 | Strong | C=O Stretch | Ketone |

| ~1450 | Medium | C-H Bend (Scissoring) | CH₂ |

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the structure, properties, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations are employed to predict the optimized geometry, thermodynamic stability, and spectroscopic properties of this compound. Various combinations of functionals and basis sets are used to achieve a balance between accuracy and computational cost. For pyran derivatives, hybrid functionals like B3LYP are commonly used with Pople-style basis sets such as 6-311G**.

These calculations can accurately predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

Table 4: Common DFT Methods Used for Pyran Derivatives

| Functional | Basis Set | Typical Applications |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization, Vibrational frequency analysis |

| B3LYP | 6-311++G(d,p) | More accurate energy calculations, Prediction of IR spectra |

| M06-2X | cc-pVTZ | Calculation of reaction barriers and non-covalent interactions |

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules. By placing the molecule in a simulated box of solvent (e.g., water or an organic solvent) and solving Newton's equations of motion, its trajectory can be tracked.

This approach is valuable for understanding solvation effects, calculating properties like the radial distribution function to see how solvent molecules arrange around the solute, and observing conformational changes, such as the chair-boat interconversion of the pyran ring. Analysis of the simulation can reveal stable intermolecular interactions, such as hydrogen bonding between the carbonyl oxygen and protic solvent molecules.

Computational methods, particularly DFT, are powerful tools for predicting the reactivity of this compound and elucidating potential reaction mechanisms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can identify the likely sites for nucleophilic and electrophilic attack. The calculated molecular electrostatic potential (MEP) map visually represents electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For mechanism elucidation, DFT can be used to map the entire potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energies (the energy difference between the reactant and the transition state) can then be used to predict the feasibility and rate of a proposed reaction pathway, providing a detailed, step-by-step understanding of the mechanism at the molecular level.

Computational Studies on Biological Activity (e.g., ADME prediction)

In the effort to develop new therapeutic agents, the evaluation of a compound's pharmacokinetic profile is a critical step. Computational, or in silico, methods provide a rapid and cost-effective means to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel molecules, thereby guiding the selection of candidates for further experimental investigation. For derivatives of pyran, such as this compound, computational ADME studies are instrumental in assessing their potential as orally bioavailable drugs.

Research into a series of 4H-pyran derivatives has utilized in silico tools to predict their pharmacokinetic and drug-like properties. nih.gov One such study employed the SwissADME web tool to evaluate the physicochemical and pharmacokinetic characteristics of newly synthesized compounds. nih.gov These predictions are often guided by established principles such as Lipinski's rule of five, which helps to forecast a compound's potential for oral bioavailability. nih.gov

The computational analysis of these 4H-pyran derivatives focused on several key ADME parameters. These included predictions of gastrointestinal (GI) absorption, the ability to cross the blood-brain barrier (BBB), and interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov The results of these predictive studies can offer significant insights into the likely in vivo behavior of these compounds. For instance, high predicted GI absorption suggests good potential for oral administration, while the prediction of BBB penetration can indicate the suitability of a compound for targeting the central nervous system.

The findings from these in silico ADME predictions for selected 4H-pyran derivatives are summarized in the table below. This data provides a comparative overview of their potential as drug candidates based on key pharmacokinetic indicators. nih.gov

| Compound | Molecular Weight ( g/mol ) | LogP | H-bond Acceptors | H-bond Donors | GI Absorption | BBB Permeant | CYP Inhibitor | Lipinski's Rule of Five Violations |

| 4g | 459.51 | 3.68 | 6 | 2 | High | No | No | 0 |

| 4j | 505.58 | 4.41 | 7 | 2 | High | No | No | 1 |

| 4d | 464.95 | 3.99 | 6 | 2 | High | No | Yes | 0 |

| 4k | 489.54 | 4.04 | 6 | 2 | High | No | No | 0 |

Applications in Advanced Organic Synthesis

Building Block for Pharmaceutical Development

The utility of Dihydro-2H-pyran-3(4H)-one as a precursor in pharmaceutical development is well-documented. chemimpex.com Its stable yet reactive nature allows chemists to introduce diverse functionalities, leading to the creation of novel drug candidates with potential applications across various therapeutic areas. chemimpex.comarkat-usa.org The pyran ring system is a common motif in numerous bioactive natural products and synthetic drugs, and this compound provides a convenient entry point to this chemical space. arkat-usa.org

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory agents. chemimpex.com The synthesis of novel pyrazole (B372694) and pyrazoline derivatives, classes of compounds known for their anti-inflammatory properties, can utilize heterocyclic ketones in their reaction schemes. For instance, the reaction of a ketone with chalcones and hydrazine (B178648) hydrate (B1144303) is a common method to produce pyrazoline derivatives, which have shown significant anti-inflammatory activity, in some cases exceeding that of reference drugs like indomethacin. mdpi.com While direct synthesis examples starting from this compound are proprietary, its structural features are amenable to established synthetic routes for creating pyran-fused anti-inflammatory scaffolds.

The development of new analgesic drugs has also benefited from the use of this compound as a synthetic precursor. chemimpex.com Many non-steroidal anti-inflammatory drugs (NSAIDs) also possess analgesic properties, and the synthetic pathways often overlap. mdpi.com For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole moieties has yielded compounds with significant analgesic activity. nih.gov The core structure of this compound can be incorporated into more complex molecules designed to interact with pain-mediating biological targets.

Researchers and industry professionals utilize this compound in the development of novel drug candidates due to its status as a conformationally restricted, oxygen-enriched building block. chemimpex.comarkat-usa.org These characteristics are increasingly sought after in drug discovery to improve properties like target specificity and pharmacokinetic profiles. arkat-usa.org The compound's structure allows for the creation of diverse molecular libraries, enabling the exploration of new chemical entities with potential therapeutic value in a wide range of diseases. chemimpex.com

This compound has proven its utility as a building block in the synthesis of histamine (B1213489) H3 receptor antagonists. arkat-usa.org The histamine H3 receptor, primarily found in the central nervous system, is an important target for treating neurological and cognitive disorders such as Alzheimer's disease, schizophrenia, and narcolepsy. wikipedia.org H3 antagonists work by modulating the release of histamine and other key neurotransmitters, which can enhance wakefulness and cognitive function. wikipedia.org The tetrahydropyran (B127337) motif derived from this compound is a key structural element in several series of potent and selective H3 receptor antagonists. arkat-usa.orgnih.gov

Table 1: Examples of Receptor Targets for Compounds Derived from this compound

| Target Receptor | Therapeutic Area | Role of this compound |

| Histamine H3 Receptor | Neurology, Sleep Disorders | Serves as a key building block for antagonist synthesis. arkat-usa.org |

| AMPA Receptor | Neurology, Cognitive Disorders | Used in the synthesis of positive allosteric modulators. arkat-usa.org |

| Thrombin | Cardiology, Hematology | Acts as a precursor for the development of inhibitors. arkat-usa.org |

The synthesis of modulators for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another significant application of this compound. arkat-usa.org AMPA receptors are critical for fast synaptic transmission in the central nervous system, and their modulation is a promising strategy for treating cognitive deficits and neurological disorders. Positive allosteric modulators (PAMs) of the AMPA receptor enhance neuronal communication and are being investigated for conditions like depression and cognitive decline. nih.govnih.gov The tetrahydropyran scaffold from this compound has been incorporated into novel classes of highly potent AMPA receptor modulators. arkat-usa.org

This compound is also a valuable precursor for the synthesis of thrombin inhibitors. arkat-usa.org Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a primary strategy for the prevention and treatment of thrombotic diseases, such as deep vein thrombosis and stroke. nih.gov The development of direct thrombin inhibitors that are orally active has been a major goal in cardiovascular medicine. nih.gov The pyran ring system can be incorporated into the molecular structure of these inhibitors to optimize their binding to the active site of the thrombin enzyme. arkat-usa.orgnih.gov

5-Lipoxygenase Inhibitors

The tetrahydropyran scaffold is a key structural element in various biologically active compounds. This compound has proven its utility as a building block in the synthesis of potent 5-lipoxygenase (5-LOX) inhibitors. The 5-LOX enzyme is a crucial target in the development of anti-inflammatory drugs, as it is responsible for the biosynthesis of leukotrienes, which are inflammatory mediators. The pyranone ring serves as a core structure that can be chemically modified to create derivatives with high affinity and selectivity for the 5-LOX enzyme, highlighting its importance in medicinal chemistry and drug discovery.

Precursor for Agrochemicals

This compound is a significant intermediate in the synthesis and formulation of agrochemicals. guidechem.comchemimpex.com Its chemical structure allows for the creation of diverse derivatives used in crop protection. chemimpex.com The compound's role as a versatile building block is leveraged in agrochemical research to develop new active ingredients. guidechem.com

In addition to being a synthetic precursor, this compound is directly involved in the formulation of agrochemicals. chemimpex.com Its properties contribute to creating stable and effective crop protection products, which aids in promoting sustainable agricultural practices. chemimpex.com The compound's utility in formulations underscores its multifaceted role in the agrochemical industry.

The pyranone structure is a scaffold explored in the development of novel herbicides. Research has shown that related pyranone derivatives, such as 6-acetoxypyran-3(6H)-ones, are precursors to 2-benzyloxy-8-oxabicyclo[3.2.1]octanes, a class of compounds that has demonstrated herbicidal activity. researchgate.net This indicates the potential of the pyranone core, present in this compound, for the construction of new herbicidal agents.

The versatility of this compound extends to its potential use in the synthesis of insecticides. As a foundational heterocyclic building block, it is valuable in agrochemical research for creating new molecular structures with potential insecticidal properties. guidechem.com The reactivity of its lactone structure is beneficial for constructing complex molecules intended for use as active ingredients in insecticide formulations. chemimpex.com

Intermediate in Natural Product Synthesis

This compound and its related isomers are important intermediates in the synthesis of complex natural products and their analogues. guidechem.comresearchgate.net The pyranone ring is a common motif in many natural compounds, and these synthons provide a reliable route for their construction. researchgate.net For instance, Dihydro-2H-pyran-3(4H)-ones have been utilized as a key starting material in the synthesis of 3-Methyl-2H-furo[2,3-c]pyran-2-ones, which are known as potent seed germination stimulants. researchgate.net

The chemistry of pyranones is of considerable interest for the construction of carbohydrates. Specifically, 2H-pyran-3(6H)-ones, which are isomeric to this compound, are recognized as reactive substrates for building racemic monosaccharides. researchgate.net The functionalities present in the pyranone ring allow for stereoselective modifications, making these compounds useful synthons in carbohydrate chemistry. Further derivatization of the esters produced from pyranones can yield functionalized sugar derivatives. researchgate.net

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Finding | Reference |

| Pharmaceuticals | 5-Lipoxygenase Inhibitors | Serves as a key building block for synthesizing anti-inflammatory agents. | researchgate.net |

| Agrochemicals | Precursor/Formulation | Used as an intermediate for active ingredients and in the formulation of crop protection products. | guidechem.comchemimpex.com |

| Agrochemicals | Herbicide Synthesis | The pyranone scaffold is used to construct molecules with herbicidal activity. | researchgate.net |

| Agrochemicals | Insecticide Synthesis | Acts as a versatile building block for potential new insecticidal compounds. | guidechem.comchemimpex.com |

| Natural Products | Synthetic Intermediate | Used to synthesize natural product analogues like seed germination stimulants. | researchgate.net |

| Natural Products | Monosaccharide Construction | Related pyranones are valuable substrates for the synthesis of racemic monosaccharides and sugar derivatives. | researchgate.net |

Synthesis of Pseudomonic Acid A Intermediates

This compound serves as a crucial starting material in the asymmetric synthesis of key intermediates for Pseudomonic Acid A. Research has demonstrated its application in creating chiral building blocks necessary for the total synthesis of this potent antibiotic. The synthesis leverages the pyranone structure to construct the complex tetrahydropyran core of the target molecule with high stereoselectivity. Methodologies have been developed that use this compound as a substrate for reactions such as Ti-crossed aldol (B89426) additions, which are pivotal in forming the intricate framework of Pseudomonic Acid A intermediates. nih.gov

Construction of Spiroketal Systems

The construction of spiroketal systems, which are prominent structural motifs in many natural products, can be achieved using this compound. It is employed as a precursor in highly stereoselective approaches to synthesize spiroketal systems, including the 1,7-dioxaspiro[5.5]undecane and 1,6-dioxaspiro[4.5]decane families. nih.gov The ketone functionality within the tetrahydropyran ring allows for strategic bond formations, enabling the assembly of these complex bicyclic structures. This application highlights the compound's utility in generating molecular complexity from a relatively simple starting material. nih.gov

Role in Polymer Chemistry

In the field of polymer chemistry, this compound is recognized as a valuable monomer and building block. nih.govwikipedia.org Its ability to undergo polymerization, either with itself or in conjunction with other unsaturated compounds, opens avenues for creating novel polymeric materials. wikipedia.org The inherent structure of the molecule allows for the development of polymers with specific and desirable characteristics.

A significant application of this compound in polymer science is in the production of biodegradable polymers. nih.gov As demand for environmentally sustainable materials grows, this compound serves as a key ingredient in synthesizing polymers that can break down naturally. nih.gov These materials are increasingly sought after for applications in packaging and consumer goods to mitigate plastic pollution.

The potential of this compound extends to the creation of innovative materials with tailored properties. nih.gov Its reactive nature and structural makeup are beneficial for chemists aiming to design polymers with specific functionalities, thermal stabilities, or mechanical strengths. This allows for the fine-tuning of material characteristics to meet the demands of specialized applications in materials science. nih.gov

Utilized in Flavor and Fragrance Industry

This compound is also utilized within the flavor and fragrance industry. It serves as a precursor or component in the creation of unique flavoring agents and fragrances. nih.gov The compound's chemical properties contribute to distinct profiles that can enhance a wide range of consumer products, including foods and cosmetics. nih.gov

Protective Group Chemistry

In protective group chemistry, the ketone functional group of this compound allows it to be used for the protection of 1,2- and 1,3-diols. The reaction between the ketone and a diol under acidic conditions forms a spirocyclic ketal. This transformation effectively masks the hydroxyl groups of the diol, preventing them from reacting under conditions where they would otherwise be sensitive, such as in the presence of strong bases or nucleophiles. The resulting ketal is stable under a variety of reaction conditions but can be readily cleaved by acidic hydrolysis to regenerate the original diol once its protection is no longer needed. This strategy is a fundamental tool in the multi-step synthesis of complex organic molecules.

Interactive Data Table: Applications of this compound

| Field of Application | Specific Use | Key Outcome |

|---|---|---|

| Advanced Organic Synthesis | Synthesis of Pseudomonic Acid A Intermediates | Formation of chiral building blocks for a potent antibiotic. nih.gov |

| Advanced Organic Synthesis | Construction of Spiroketal Systems | Stereoselective synthesis of 1,7-dioxaspiro[5.5]undecane and 1,6-dioxaspiro[4.5]decane systems. nih.gov |

| Polymer Chemistry | Production of Biodegradable Polymers | Development of environmentally friendly materials for packaging and consumer goods. nih.gov |

| Polymer Chemistry | Creation of Materials with Tailored Properties | Design of polymers with specific, fine-tuned characteristics. nih.gov |

| Flavor and Fragrance | Formulation of Flavors and Fragrances | Creation of unique profiles for food and cosmetic products. nih.gov |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Pseudomonic Acid A |

| 1,7-dioxaspiro[5.5]undecane |

Protection of Triols

A derivative of dihydropyran, 6-benzoyl-3,4-dihydro-(2H)-pyran, has been demonstrated to be an effective reagent for the protection of 1,2,3-triols. semanticscholar.orgrsc.org This method combines the protective capabilities of both a dihydropyran and a carbonyl group within a single molecule. semanticscholar.org In a key application, the reaction of 6-benzoyl-3,4-dihydro-(2H)-pyran with glycerol (B35011) in the presence of an acid catalyst, such as camphorsulfonic acid, under Dean-Stark conditions, leads to the formation of a spiro-trioxabicyclo[3.2.1]octane derivative. semanticscholar.org This reaction efficiently protects the three hydroxyl groups of the triol in a single step, forming a rigid bicyclic structure. semanticscholar.org This protection strategy has been shown to be valuable in the synthesis of highly functionalized polyhydroxylated natural products. semanticscholar.org

Biological Activities and Potential Therapeutic Applications of Dihydro 2h Pyran 3 4h One Derivatives

Antimicrobial Activity

The pyran scaffold is a component of many biologically active molecules, and its derivatives have been extensively studied for their antimicrobial properties. researchgate.net Compounds incorporating the 4H-pyran ring have demonstrated notable efficacy against a range of microbial pathogens. nih.gov

Derivatives of dihydro-2H-pyran-3(4H)-one have shown significant antibacterial activity, particularly against Gram-positive bacteria. researchgate.netaua.gr Studies on 2H-pyran-3(6H)-one derivatives revealed that the presence of an α,β-enone system is crucial for their activity. researchgate.net The nature and size of substituents at specific positions on the pyran ring also play a vital role in determining the potency of these compounds. researchgate.netaua.gr For instance, bulkier substituents at the C-2 position have been associated with greater antibacterial efficacy. researchgate.net

Specific derivatives have shown promising minimum inhibitory concentrations (MICs) against various bacterial strains. For example, certain 2H-pyran-3(6H)-one derivatives with phenylthio, benzenesulfonyl, and p-bromophenyl substituents are beneficial for activity against gram-positive bacteria. aua.gr Enamine derivatives of a related pyrone, dehydroacetic acid, have also been synthesized and shown to possess improved antibacterial activity against both Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) compared to the parent compound. nih.gov Similarly, certain 4H-pyran derivatives have demonstrated lower IC₅₀ values than the antibiotic ampicillin (B1664943) against specific Gram-positive isolates. mdpi.com One spiropyran derivative containing both indole (B1671886) and cytosine rings has shown good antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. nih.gov

| Derivative | Bacterial Strain | Activity (MIC/IC₅₀) |

|---|---|---|

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 µg/mL |

| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 µg/mL |

| Enamine Derivative 4b (N-Me) | Escherichia coli | 80 µg/mL |

| Enamine Derivative 4b (N-Me) | Staphylococcus aureus | 300 µg/mL |

| Enamine Derivative 4d (N-Ph) | Staphylococcus aureus | Potent Inhibitor |

| 4H-Pyran Derivative 4g | Staphylococcus aureus (ATCC 25923) | 27.78 µM |

| 4H-Pyran Derivative 4g | Staphylococcus epidermidis (ATCC 14990) | 30.32 µM |

| 4H-Pyran Derivative 4j | Staphylococcus aureus (ATCC 25923) | 33.34 µM |

| 4H-Pyran Derivative 4j | Staphylococcus epidermidis (ATCC 14990) | 33.34 µM |

In addition to antibacterial effects, certain pyran derivatives have demonstrated antifungal activity. nih.gov For example, 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, also known as dehydroacetic acid, and its derivatives are recognized for their antifungal properties. nih.gov A synthetic 4H-anthra[1,2-b]pyran derivative has also been evaluated and showed moderate antifungal activity. researchgate.net

Anti-inflammatory Properties